molecular formula C14H9BrFN3O3 B11560606 3-bromo-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11560606
M. Wt: 366.14 g/mol
InChI Key: LDRNIGGNRUQLMF-CAOOACKPSA-N
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Description

3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzohydrazide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-fluoro-5-nitrobenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of nitro derivatives or amines.

    Reduction: Formation of corresponding amines or hydrazines.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of the nitro and fluoro groups enhances its reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(pyridin-2-ylmethylene)benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a fluorine and a nitro group, which impart distinct electronic properties and reactivity. This makes it a valuable compound for studying specific interactions in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H9BrFN3O3

Molecular Weight

366.14 g/mol

IUPAC Name

3-bromo-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9BrFN3O3/c15-11-3-1-2-9(6-11)14(20)18-17-8-10-7-12(19(21)22)4-5-13(10)16/h1-8H,(H,18,20)/b17-8+

InChI Key

LDRNIGGNRUQLMF-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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